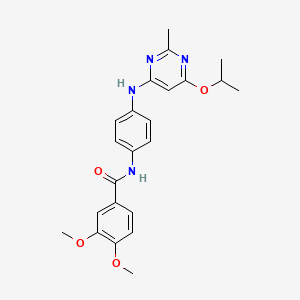

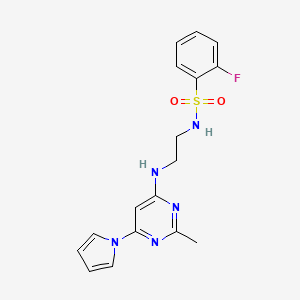

![molecular formula C22H24N2O4 B2671572 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide CAS No. 851403-69-5](/img/structure/B2671572.png)

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide, commonly known as DPA-714, is a selective ligand for imaging the translocator protein 18 kDa (TSPO) in the central nervous system (CNS). TSPO is a mitochondrial protein, which is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. The expression of TSPO is upregulated in activated microglia and astrocytes during neuroinflammatory processes, making it a potential target for imaging and therapeutic interventions.

科学的研究の応用

Synthesis and Molecular Structure

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide and its derivatives are synthesized through various chemical processes, such as photocyclization, chlorination, and dechlorination reactions. These compounds are analyzed using X-ray crystallography to confirm their molecular structures and to understand their cis conformation due to intramolecular hydrogen bonds, which is critical for their biological activity (Stuart et al., 1987; Matiadis et al., 2013).

Anticancer Activity

A significant application of these compounds is in the development of anticancer agents. Specific derivatives have been synthesized and evaluated for their efficacy in inhibiting cancer cell growth. These compounds demonstrate potential as "minimal" DNA-intercalating agents, showing promising results in solid tumor models. Their anticancer activity is attributed to their ability to interact with DNA and disrupt cancer cell proliferation (Atwell et al., 1989; Deady et al., 2003).

Antimicrobial and Antibacterial Activity

These compounds also exhibit antimicrobial and antibacterial activities. Synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on molecular hybridization approaches shows significant in vitro antibacterial activity against various bacteria strains. Such properties make them valuable for developing new antibacterial drugs (Largani et al., 2017).

Antiprotozoal and Antioxidant Properties

Quinoxaline derivatives have been evaluated for their antiprotozoal activities, showing promise against Trypanosoma cruzi, the causative agent of Chagas disease. Additionally, these compounds display antioxidant properties, which are beneficial in reducing oxidative stress and may contribute to their therapeutic potential in various diseases (Patel et al., 2017).

Cardiovascular Applications

Some derivatives have been synthesized to explore their cardiovascular activities, particularly as calcium channel antagonists. These compounds could offer new therapeutic options for treating cardiovascular diseases by modulating calcium channels, which play a crucial role in heart function and blood pressure regulation (Gupta & Misra, 2008).

特性

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-18-9-10-19(28-2)21-17(18)14-16(22(26)24-21)12-13-23-20(25)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,8,11-13H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZBRDFKMNGCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2671492.png)

![6-Acetyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671493.png)

![(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2671500.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)

![2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid](/img/structure/B2671505.png)

![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)

amine](/img/structure/B2671510.png)